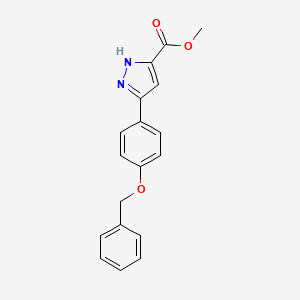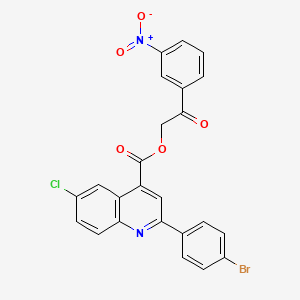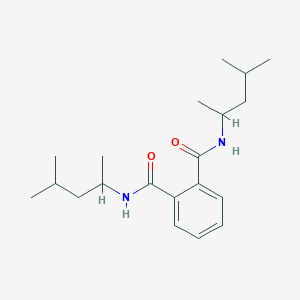
Methyl 3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features a benzyloxy group attached to the phenyl ring, which is further connected to the pyrazole ring. The ester group at the 5-position of the pyrazole ring adds to its chemical versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzyloxyphenyl derivative, which is then subjected to cyclization to form the pyrazole ring. The final step involves esterification to introduce the methyl ester group.
Preparation of Benzyloxyphenyl Derivative: This step involves the reaction of methyl 4-hydroxybenzoate with benzyl chloride in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) under ultrasonic conditions.
Cyclization to Form Pyrazole Ring: The benzyloxyphenyl derivative undergoes cyclization with hydrazine hydrate in the presence of an acid catalyst to form the pyrazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group at the 5-position of the pyrazole ring using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Methyl 3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a building block for more complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-(Benzyloxy)phenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
3-(4-(Benzyloxy)phenyl)-1H-pyrazole-5-methanol: Similar structure but with a hydroxyl group instead of a carboxylate ester.
3-(4-(Benzyloxy)phenyl)-1H-pyrazole-5-carboxamide: Similar structure but with an amide group instead of a carboxylate ester.
Uniqueness
Methyl 3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzyloxy group enhances its lipophilicity, while the pyrazole ring provides a versatile scaffold for further functionalization .
Propiedades
Fórmula molecular |
C18H16N2O3 |
|---|---|
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
methyl 3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C18H16N2O3/c1-22-18(21)17-11-16(19-20-17)14-7-9-15(10-8-14)23-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,19,20) |
Clave InChI |
UPOSRAFKVIMKFW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane](/img/structure/B12047778.png)
![N'~1~,N'~6~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide](/img/structure/B12047789.png)

![2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B12047792.png)
![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12047799.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047808.png)


![3-{[1-Hydroxy-4-((E)-{3-[(phenylsulfonyl)amino]phenyl}diazenyl)-2-naphthoyl]amino}-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12047831.png)

![4-Chloro-2-(methylthio)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B12047838.png)
![1-allyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12047852.png)


